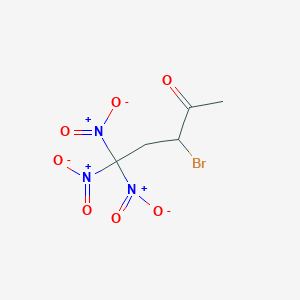
2-Pentanone, 3-bromo-5,5,5-trinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 3-bromo-5,5,5-trinitro- is a chemical compound with the molecular formula C5H6BrN3O7 It is a derivative of pentanone, where the 3rd carbon is substituted with a bromine atom and the 5th carbon is substituted with three nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-bromo-5,5,5-trinitro- typically involves the bromination and nitration of 2-pentanone. The process begins with the bromination of 2-pentanone using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the 3rd carbon position of the pentanone molecule.
Next, the brominated product undergoes nitration. This step involves treating the compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce nitro groups at the 5th carbon position. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective introduction of nitro groups.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 3-bromo-5,5,5-trinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The industrial production also incorporates safety measures to handle the hazardous reagents and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 3-bromo-5,5,5-trinitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
2-Pentanone, 3-bromo-5,5,5-trinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentanone, 3-bromo-5,5,5-trinitro- involves its interaction with molecular targets through its bromine and nitro groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or oxidation. These interactions can lead to the formation of various derivatives with different biological or chemical activities. The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pentanone: A similar compound with a bromine atom at the 3rd carbon position but without nitro groups.
2-Pentanone, 3,5-dibromo-: A compound with bromine atoms at both the 3rd and 5th carbon positions.
2-Pentanone, 3-nitro-: A compound with a nitro group at the 3rd carbon position.
Uniqueness
2-Pentanone, 3-bromo-5,5,5-trinitro- is unique due to the presence of both bromine and three nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
89322-58-7 |
|---|---|
Molecular Formula |
C5H6BrN3O7 |
Molecular Weight |
300.02 g/mol |
IUPAC Name |
3-bromo-5,5,5-trinitropentan-2-one |
InChI |
InChI=1S/C5H6BrN3O7/c1-3(10)4(6)2-5(7(11)12,8(13)14)9(15)16/h4H,2H2,1H3 |
InChI Key |
KRWOBVXNTFTSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
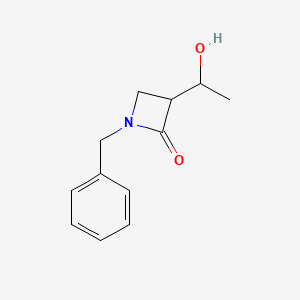
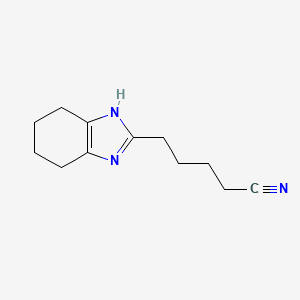
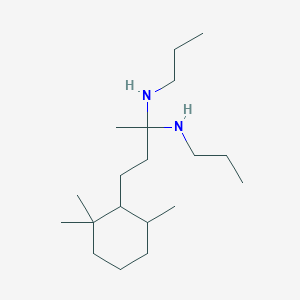
![Magnesium, bromo[(4-methylphenyl)methyl]-](/img/structure/B14390770.png)
![4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate](/img/structure/B14390775.png)
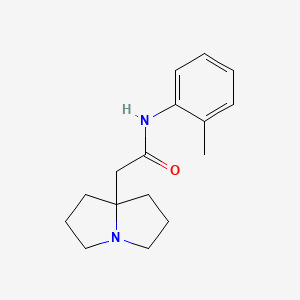

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

